In Vitro MMP-9 Inhibitory Potency: Mmp-9-IN-6 vs. In-Class Analogs and Clinical Candidates
Mmp-9-IN-6 (Compound 3g) inhibits MMP-9 activity with an IC50 of 50 μM as determined in an in vitro enzymatic assay [1]. While this potency is moderate compared to highly optimized clinical candidates (e.g., JNJ-0966 with an IC50 of 440 nM for MMP-9 zymogen activation ), Mmp-9-IN-6's value proposition lies not in maximal potency but in its unique chemical scaffold and validated in vivo efficacy in a disease-relevant model. The key comparator is its direct structural analog, Compound 3c (5-methoxy substitution), which, although not explicitly quantified for MMP-9 IC50 in the primary publication, was found to lack the in vivo protective effect observed for 3g [1]. This suggests that the 4-methoxy substitution is critical for conferring the anti-ulcer phenotype, potentially through differential binding to the MMP-9 catalytic cleft or distinct pharmacokinetic properties.
| Evidence Dimension | MMP-9 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50 μM |
| Comparator Or Baseline | JNJ-0966 (MMP-9 zymogen activation inhibitor): IC50 = 440 nM ; Compound 3c (5-methoxy analog): IC50 not reported, but lacks in vivo efficacy [1] |
| Quantified Difference | Mmp-9-IN-6 is approximately 114-fold less potent than JNJ-0966 (50,000 nM vs. 440 nM). The functional in vivo difference between 3g and 3c is qualitative but significant (efficacious vs. non-efficacious). |
| Conditions | In vitro MMP-9 enzymatic assay (Mmp-9-IN-6); MMP-9 zymogen activation assay (JNJ-0966) |
Why This Matters
Mmp-9-IN-6 should be selected over ultra-potent clinical candidates when the research goal is to study the unique pharmacology of 3-indolyl furanoids, or when a tool compound with a defined, non-hydroxamic acid zinc-binding mode and in vivo anti-ulcer validation is required.
- [1] Rudra DS, Chatterjee S, Pal U, Mandal M, Ray Chaudhuri S, Bhunia M, Maiti NC, Besra SE, Jaisankar P, Swarnakar S. Newly Synthesized 3-Indolyl Furanoid Inhibits Matrix Metalloproteinase-9 Activity and Prevents Nonsteroidal Anti-inflammatory Drug-Induced Gastric Ulceration. J Med Chem. 2023 Jul 13;66(13):8917-8928. View Source
